molecular formula C12H20N2O B2840962 5,5-Dimethyl-3-piperazin-1-yl-cyclohex-2-enone CAS No. 99319-51-4

5,5-Dimethyl-3-piperazin-1-yl-cyclohex-2-enone

Cat. No. B2840962
CAS RN: 99319-51-4
M. Wt: 208.305
InChI Key: CLZCCWWVXDLTON-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-piperazin-1-yl-cyclohex-2-enone is a chemical compound with the molecular formula C14H25N3O and a molecular weight of 251.37 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1(CC(=CC(=O)C1)N2CCNCC2)C . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The molecular formula of this compound is C14H25N3O, and it has a molecular weight of 251.37 . More detailed physical and chemical properties

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Dihydropyrimidinone Derivatives : Enaminones containing piperazine/morpholine moieties have been synthesized using a simple and efficient method. These derivatives were obtained by reacting enaminones with urea and different substituted benzaldehydes, showcasing an application in creating novel compounds with potential biological activities (Bhat et al., 2018).

Biological Evaluation and Potential Therapeutic Uses

  • Antimicrobial and Antifungal Activities : Novel piperazine derivatives were synthesized and evaluated for their in vitro antimicrobial studies, showing excellent antibacterial and antifungal activities. This research indicates the potential for developing new antimicrobial agents from piperazine-based compounds (Rajkumar et al., 2014).
  • Anticonvulsant Activity and Toxicity Studies : The anticonvulsant activity of certain enaminones in mice and rats was investigated, providing insight into the therapeutic potential and toxicity of these compounds. This research contributes to understanding the safety and efficacy of cyclohexenone derivatives as anticonvulsant drugs (Jackson et al., 2012).
  • Antibacterial and Cytotoxic Activities : A study on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker revealed significant antibacterial efficacy and cytotoxic activities, highlighting the potential of these compounds in treating bacterial infections and as anticancer agents (Mekky & Sanad, 2020).

Structural Analysis and Drug Design

  • Crystal Structure Analysis : Research on the crystal structure of certain cyclohexenone derivatives offers insights into the molecular design and potential interactions of these compounds with biological targets, aiding in the development of new drugs with enhanced efficacy (Kokila et al., 2017).

properties

IUPAC Name

5,5-dimethyl-3-piperazin-1-ylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-12(2)8-10(7-11(15)9-12)14-5-3-13-4-6-14/h7,13H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZCCWWVXDLTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)N2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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